molecular formula C22H39NO5 B1151892 8-iso Prostaglandin F2α Ethanolamide

8-iso Prostaglandin F2α Ethanolamide

Cat. No.: B1151892
M. Wt: 397.5
InChI Key: XCVCLIRZZCGEMU-JJPTUHNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspective on its Discovery and Initial Characterization

The conceptual foundation for 8-iso Prostaglandin (B15479496) F2α Ethanolamide was built upon several key discoveries over decades of lipid research.

The journey began with the early characterization of fatty acid amides of ethanolamine (B43304) in mammalian tissues by Bachur et al. in 1965. caymanchem.comcaymanchem.com A significant leap forward occurred in 1990 when Morrow, Roberts, and colleagues discovered a series of prostaglandin F2-like compounds, which they named F2-isoprostanes. caymanchem.com They demonstrated that these compounds were produced in vivo through a non-cyclooxygenase, free-radical-catalyzed mechanism, establishing them as reliable markers of oxidative stress. caymanchem.com

Later, research into the endocannabinoid system revealed that anandamide (B1667382) could serve as a substrate for the COX-2 enzyme, leading to the synthesis of prostaglandin ethanolamides, or "prostamides". caymanchem.comcaymanchem.com This discovery highlighted a direct metabolic link between the endocannabinoid and eicosanoid pathways.

However, the potential for anandamide to also undergo non-enzymatic oxidation, similar to arachidonic acid, was recognized. This led to the characterization of 8-iso Prostaglandin F2α Ethanolamide as a product of this peroxidative decomposition. caymanchem.comglpbio.com Its identification became crucial for distinguishing between the two pathways of anandamide metabolism: the enzymatic formation of prostamides and the non-enzymatic formation of isoprostane ethanolamides. A 2004 study on fatty acid amide hydrolase (FAAH)-deficient mice, which have elevated anandamide levels, helped illustrate the in vivo formation of prostamides. caymanchem.com The availability of this compound as an analytical standard allows researchers to clearly separate these non-enzymatic products from those of enzymatic origin. caymanchem.comglpbio.com

Significance as a Research Target in Eicosanoid and Endocannabinoid Biology

The primary significance of this compound in research is its role as a specific biomarker and analytical tool. It is not studied for direct biological activity in the same way as its parent compounds, but rather for what its presence signifies.

Its key research value lies in its ability to help dissect the metabolic fate of anandamide. The interplay, or "cross-talk," between the eicosanoid and endocannabinoid signaling pathways is an area of intense study. nih.govmdpi.comnih.gov Both systems are deeply involved in regulating inflammation, pain, and cellular homeostasis. nih.gov

The accumulation of anandamide, whether through genetic modifications (like in FAAH-deficient mice) or pathological conditions, can lead to its shunting into oxidative pathways. caymanchem.com The detection of this compound provides a clear and specific indication that anandamide has undergone non-enzymatic, free radical-mediated peroxidation. caymanchem.comglpbio.com

This allows researchers to:

Distinguish Pathways: Differentiate between the enzymatic (COX-2 mediated) metabolism of anandamide leading to prostamides and its non-enzymatic degradation due to oxidative stress. caymanchem.com

Assess Oxidative Stress on the Endocannabinoid System: Quantify the extent to which the endocannabinoid anandamide is being affected by systemic or localized oxidative stress.

Clarify Research Findings: In studies where anandamide levels are manipulated, measuring this compound helps to correctly interpret the results, ensuring that observed effects are not mistakenly attributed to enzymatic products when they may arise from oxidative byproducts.

In essence, this compound is a critical standard for researchers aiming to understand the complex interactions between endocannabinoid signaling and oxidative stress pathologies.

Table 2: Chemical and Physical Properties of this compound

Property Value Source
Formal Name N-(2-hydroxyethyl)-9α,11α,15S-trihydroxy-(8β)-prosta-5Z,13E-dien-1-amide caymanchem.com
Synonyms iPF2α-III Ethanolamide, 8-Isoprostane Ethanolamide, 8-epi PGF2α Ethanolamide caymanchem.comglpbio.com
Molecular Formula C22H39NO5 caymanchem.comglpbio.com
Molecular Weight 397.5 g/mol caymanchem.comglpbio.com
Physical Form A solution in ethanol caymanchem.com

Properties

Molecular Formula

C22H39NO5

Molecular Weight

397.5

InChI

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18-,19+,20-,21+/m0/s1

InChI Key

XCVCLIRZZCGEMU-JJPTUHNDSA-N

SMILES

O[C@@H]1[C@@H](C/C=CCCCC(N([H])CCO)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1

Synonyms

iPF2α-III Ethanolamide; 8-Isoprostane Ethanolamide; 8-iso PGF2α Ethanolamide; 8-epi PGF2α Ethanolamide

Origin of Product

United States

Biosynthetic and Non Enzymatic Formation Pathways of 8 Iso Prostaglandin F2α Ethanolamide

Free Radical-Catalyzed Peroxidation of Arachidonic Acid Derivatives and Anandamide (B1667382)

The primary non-enzymatic route to 8-iso-PGF2α-EA involves the oxidation of polyunsaturated fatty acids, initiated by reactive oxygen species (ROS). This pathway is considered a hallmark of oxidative stress.

Mechanisms of Non-Enzymatic Generation from Membrane Phospholipids

Isoprostanes, including the parent compound 8-iso-PGF2α, are generated from the free radical-catalyzed peroxidation of arachidonic acid, which is often esterified within membrane phospholipids. caymanchem.comhmdb.ca This process is initiated when a free radical attacks a polyunsaturated fatty acid like arachidonic acid, leading to a cascade of reactions that form a variety of prostaglandin-like compounds without the involvement of enzymes. nih.govmdpi.com

The key steps in this non-enzymatic mechanism are:

Initiation: Reactive oxygen species abstract a hydrogen atom from a methylene (B1212753) group of arachidonic acid, forming a lipid radical. mdpi.com

Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from an adjacent fatty acid, propagating a chain reaction. The process leads to the formation of bicyclic endoperoxide intermediates, similar to those in the enzymatic pathway but lacking stereospecificity. hmdb.ca

Termination/Rearrangement: These endoperoxides are then reduced or rearranged to form a series of stable F2-isoprostanes, including 8-iso-PGF2α. hmdb.ca

For the formation of 8-iso-PGF2α Ethanolamide specifically, the precursor is not free arachidonic acid but rather an arachidonic acid-containing phosphatidylethanolamine, such as N-arachidonoyl-phosphatidylethanolamine (NAPE), a known precursor to the endocannabinoid anandamide. frontiersin.orgyoutube.com The peroxidation occurs while the arachidonoyl chain is still attached to the phospholipid, and subsequent cleavage by phospholipases releases the resulting 8-iso-PGF2α-EA. Phospholipids in the cell membrane are frequent targets of modification by oxidants, leading to the formation of advanced lipoxidation end products (ALEs). nih.gov

Formation as a Decomposition Product of Anandamide

Beyond its generation from membrane-bound precursors, 8-iso-PGF2α Ethanolamide can also be formed directly from the free radical-mediated decomposition of the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA). caymanchem.com When cellular levels of anandamide accumulate, particularly under conditions of oxidative stress, it becomes a substrate for non-enzymatic, isoprostane-type peroxidative decomposition. caymanchem.com This process mirrors the peroxidation of arachidonic acid, but the substrate is the free anandamide molecule itself. The resulting product is 8-iso-PGF2α-EA, which can be used as a specific marker for this decomposition pathway. caymanchem.com

Distinction from Enzymatic Prostanoid Synthesis

A critical distinction exists between the non-enzymatic formation of isoprostanes and the highly regulated enzymatic synthesis of prostanoids (prostaglandins and prostamides).

Stereospecificity: Enzymatic synthesis via cyclooxygenase (COX) enzymes is highly stereospecific. nih.gov In contrast, the free-radical pathway lacks stereospecificity, producing a mixture of various isomers. caymanchem.comnih.gov 8-iso-PGF2α is distinguished from its enzymatic analog, PGF2α, by the cis orientation of the side chains relative to the cyclopentane (B165970) ring, whereas enzymatically produced prostaglandins (B1171923) have a trans orientation. nih.gov

Biomarker Ratio: The ratio of 8-iso-PGF2α to PGF2α is used to distinguish between chemical (free radical) and enzymatic lipid peroxidation. nih.govnih.gov Chemical peroxidation generates 8-iso-PGF2α and PGF2α in nearly equal amounts (a ratio approaching 1.0), whereas enzymatic peroxidation by prostaglandin-endoperoxide synthases (PGHS) is highly selective for PGF2α, resulting in a very low ratio (e.g., 0.004 for PGHS-2). nih.govresearchgate.net Therefore, an elevated 8-iso-PGF2α/PGF2α ratio is a strong indicator of oxidative stress. nih.govnih.gov

Analytical Standard: Because of its unique origin, 8-iso-PGF2α Ethanolamide serves as an important analytical standard to differentiate the non-enzymatic decomposition products of anandamide from the "prostamides" (prostaglandin ethanolamides) that are formed via enzymatic pathways. caymanchem.com

Table 1: Comparison of Formation Pathways
FeatureNon-Enzymatic (Free Radical) PathwayEnzymatic Pathway
CatalystReactive Oxygen Species (ROS)Cyclooxygenase-2 (COX-2)
PrecursorAnandamide or Arachidonic Acid Derivatives in PhospholipidsAnandamide (AEA)
Key Product8-iso-PGF2α Ethanolamide (and other isomers)PGF2α Ethanolamide (Prostamide F2α)
StereospecificityLow (produces a mix of isomers) nih.govHigh (specific isomer formation) nih.gov
Biological IndicatorOxidative Stress nih.govnih.govRegulated Endocannabinoid Signaling frontiersin.org

Enzymatic Synthesis Pathways Involving Endocannabinoids and Cyclooxygenases

While 8-iso-PGF2α-EA is primarily a marker of non-enzymatic oxidation, its structural relatives, the prostaglandin (B15479496) ethanolamides (PG-EAs or prostamides), are synthesized through a specific enzymatic pathway that intersects with endocannabinoid metabolism.

Cyclooxygenase-2 Mediated Conversion of Anandamide to Prostaglandin Ethanolamides

Research has demonstrated that the endocannabinoid anandamide can serve as a substrate for cyclooxygenase-2 (COX-2), but not COX-1, leading to the formation of a novel class of prostaglandins known as prostaglandin ethanolamides (PG-EAs). researchgate.netcapes.gov.br This metabolic route is distinct from the canonical pathway where COX-2 oxygenates arachidonic acid to form traditional prostaglandins. frontiersin.orgnih.gov

The process involves the COX-2-mediated oxygenation of anandamide to form prostaglandin H2 ethanolamide (PGH2-EA). nih.govmdpi.comnih.gov This unstable intermediate is then converted by various terminal prostaglandin synthases into a series of PG-EAs, including PGE2-EA, PGD2-EA, and PGF2α-EA (Prostamide F2α). nih.govnih.govcapes.gov.br The formation of PGF2α-EA has been documented in multiple cell systems and in vivo, particularly in FAAH-deficient mice where anandamide levels are elevated. caymanchem.comnih.gov

Table 2: COX Enzyme Selectivity for Anandamide Metabolism
EnzymeActivity with Anandamide (AEA) as SubstratePrimary ProductsReference
Cyclooxygenase-1 (COX-1)No detectable or very inefficient activityN/A researchgate.netcapes.gov.brnih.gov
Cyclooxygenase-2 (COX-2)Effectively oxygenates AEA (at rates 60-85% of those for arachidonic acid)Prostaglandin Ethanolamides (PGD2-EA, PGE2-EA, PGF2α-EA) frontiersin.orgresearchgate.netnih.gov

Interplay with Fatty Acid Amide Hydrolase (FAAH) Activity and Endocannabinoid Levels

The primary metabolic fate of anandamide is hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine (B43304). nih.govresearchgate.netresearchgate.net This creates a crucial metabolic branch point where FAAH and COX-2 compete for the same anandamide substrate. nih.govnih.gov

The interplay between these two enzymes dictates the balance between anandamide degradation and its conversion to PG-EAs:

Under normal conditions: FAAH is highly efficient and represents the principal route of anandamide metabolism. nih.govfuture4200.com This keeps anandamide levels low and limits its availability for the COX-2 pathway.

When FAAH is inhibited or genetically absent: The degradation of anandamide is significantly reduced, leading to a substantial elevation in its endogenous levels. nih.govnih.gov This increased substrate availability allows the secondary COX-2 metabolic route to become more prominent, resulting in higher production of PG-EAs, including PGF2α-EA. nih.govnih.gov Studies in FAAH knockout mice have shown that while PGF2α-EA levels are typically below the limit of quantitation in normal mice, they become measurable when FAAH is absent and anandamide is administered. nih.gov

Therefore, the activity of FAAH is a key regulator of the enzymatic synthesis of prostaglandin ethanolamides. Inhibition of FAAH not only boosts endocannabinoid signaling by increasing anandamide levels but also shunts this endocannabinoid into the COX-2 pathway, generating a separate class of bioactive lipid mediators. researchgate.netnih.govnih.gov

Metabolic Fate and Biotransformation of 8 Iso Prostaglandin F2α Ethanolamide

Identification of Major Metabolites in Biological Systems

The identification of major metabolites of 8-iso Prostaglandin (B15479496) F2α Ethanolamide in biological systems is an area of ongoing research, with direct evidence remaining scarce. However, insights can be drawn from the metabolism of its parent compound, 8-iso-PGF2α, and the observed resistance of the ethanolamide moiety to hydrolysis.

Given the low efficiency of hydrolysis, it is plausible that a significant portion of 8-iso Prostaglandin F2α Ethanolamide circulates and is excreted in its parent form. The lack of significant degradation by FAAH and 15-PGDH supports this hypothesis.

Should the ethanolamide group be cleaved, the resulting 8-iso-PGF2α would then likely enter the well-established metabolic pathway for isoprostanes. The metabolism of 8-iso-PGF2α in rabbits has been shown to proceed through several steps:

Dehydrogenation at C-15: The hydroxyl group at carbon 15 is oxidized to a ketone, forming 15-keto-8-iso-PGF2α. nih.gov

Reduction of the Δ13 double bond. nih.gov

β-oxidation: The fatty acid side chain is shortened through successive rounds of beta-oxidation. nih.gov

This metabolic cascade results in the formation of several more polar, degraded metabolites that are efficiently excreted in the urine. nih.gov The major urinary metabolite of 8-iso-PGF2α in rabbits has been identified as α-tetranor-15-keto-13,14-dihydro-8-iso-PGF2α . nih.gov

It is important to note that without direct studies on the metabolites of this compound, the extent to which it is converted to these 8-iso-PGF2α metabolites in vivo remains to be fully elucidated.

Factors Influencing Metabolic Clearance in Research Models

The metabolic clearance of this compound is influenced by several key factors, primarily stemming from its unique chemical structure that confers resistance to major degradation pathways.

Species-Specific Differences: The metabolism of prostaglandins (B1171923) and related compounds is known to vary significantly between different animal species. nih.gov For instance, the profile of circulating metabolites of PGF2α differs markedly between rats, rabbits, guinea pigs, cattle, and sheep. nih.gov These differences can be attributed to variations in the expression and activity of metabolic enzymes in different species. Therefore, the metabolic clearance of this compound observed in one research model, such as the rat, may not be directly translatable to others, including humans. Such species-specific metabolic pathways are a critical consideration in preclinical research and drug development.

Tissue-Specific Metabolism: The expression and activity of metabolizing enzymes can vary between different tissues. While studies have shown low hydrolytic activity in homogenates of brain, lung, and liver, the metabolic capacity of other tissues, such as the kidney and cornea, may differ. nih.govnih.gov The cornea, for example, has been shown to contain the enzymatic machinery for the synthesis of prostaglandin ethanolamides, and may also possess unique metabolic pathways. nih.gov

Molecular Mechanisms of Action and Cellular Signaling Pathways of 8 Iso Prostaglandin F2α Ethanolamide

Receptor-Mediated Effects

The cellular effects of 8-iso Prostaglandin (B15479496) F2α Ethanolamide are initiated by its interaction with cell surface receptors. While it is structurally related to prostaglandins (B1171923), its pharmacology suggests a distinct profile that includes engagement with both classical prostanoid receptors and novel receptor systems specific to prostamides.

Interaction with Prostanoid Receptors

8-iso Prostaglandin F2α Ethanolamide belongs to the prostamide family, which are ethanolamides of prostaglandins and related compounds like isoprostanes. The parent compound, 8-iso Prostaglandin F2α (8-iso-PGF2α), is known to interact with prostanoid receptors, albeit with a different affinity profile than classical prostaglandins. Specifically, 8-iso-PGF2α acts as a weak agonist at the thromboxane (B8750289) A2 (TP) receptor in vascular smooth muscle caymanchem.com. Studies on isolated rat aorta and gastric fundus have shown that 8-iso-PGF2α induces contractions, an effect that can be antagonized by TP receptor antagonists like SQ 29,548 nih.gov. This suggests that some of the biological activity of the parent isoprostane is mediated through the TP receptor. Given the structural similarity, it is plausible that the ethanolamide derivative may retain some affinity for the TP receptor, although its pharmacology is generally considered distinct from its free acid counterpart nih.gov.

Potential Engagement of Novel Receptors for Prostamides

There is substantial evidence supporting the existence of specific receptors for prostamides that are distinct from the well-characterized prostanoid receptors nih.govwikipedia.org. The pharmacology of Prostaglandin F2α ethanolamide (Prostamide F2α) and its synthetic analog, bimatoprost, cannot be fully explained by their interaction with the prostaglandin F (FP) receptor nih.govdrugbank.com. This has led to the hypothesis of one or more unique "prostamide receptors."

The development of selective prostamide antagonists, such as AGN 211334, has been critical in differentiating these signaling pathways. These antagonists can block the effects of prostamide F2α and bimatoprost without affecting the actions of PGF2α at the FP receptor nih.govnih.gov. One proposed model for a prostamide-sensitive receptor involves a heterodimer formed by the wild-type FP receptor and one of its mRNA splicing variants nih.govtaylorandfrancis.com. As this compound is a member of the prostamide family, it is highly likely that it exerts its primary biological effects through these novel prostamide receptors rather than through classical prostanoid receptors.

Intracellular Signaling Cascades Modulated by this compound

Following receptor engagement, this compound triggers downstream signaling events within the cell. These cascades involve the modulation of second messengers like calcium and the activation of protein kinase pathways, which orchestrate the ultimate cellular response.

Modulation of Intracellular Calcium Homeostasis

A common signaling mechanism for ligands acting on G-protein coupled receptors (GPCRs), including prostanoid and putative prostamide receptors, is the mobilization of intracellular calcium. The parent compound, 8-iso-PGF2α, has been shown to stimulate the release of calcium from intracellular stores. This leads to an increase in cytosolic calcium concentration, a key event in initiating various cellular processes, including smooth muscle contraction. While direct studies on the ethanolamide are limited, activation of TP receptors or other related GPCRs is typically linked to the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from the endoplasmic reticulum.

Activation of Protein Kinases (e.g., MAPK/ERK) and Other Downstream Effectors

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial signaling network that regulates cell proliferation, differentiation, and survival researchgate.netelabscience.com. Activation of GPCRs is a well-established trigger for this pathway. For instance, the stimulation of the prostanoid FP receptor by PGF2α leads to the activation of the ERK1/2 MAPK pathway through Gαq, phospholipase C (PLC), and protein kinase C (PKC) nih.gov.

Given that prostamides and their analogs act through GPCRs, it is anticipated that this compound would also modulate the MAPK/ERK pathway. This signaling cascade serves as a central hub, integrating extracellular signals into transcriptional and cellular responses elabscience.com. Activation of this pathway by this compound would be a key mechanism by which it influences cellular functions like growth and protein synthesis.

Modulation of Gene Expression and Protein Synthesis (e.g., Endothelin-1 (B181129) mRNA)

The culmination of receptor binding and intracellular signaling is often a change in the expression of specific genes and the synthesis of new proteins. One important target in this regard is Endothelin-1 (ET-1), a potent vasoconstrictor peptide whose expression is tightly regulated at the transcriptional level nih.gov.

Research on the parent compound, 8-iso-PGF2α, has demonstrated its ability to stimulate the expression of Endothelin-1 mRNA and its corresponding protein in bovine aortic endothelial cells. This effect highlights a mechanism by which isoprostanes can contribute to vascular tone and remodeling. The regulation of the ET-1 gene (EDN1) is complex, involving various transcription factors that respond to upstream signals nih.gov. The activation of the MAPK/ERK pathway is a known route to influence such transcriptional activity. Therefore, it is plausible that this compound, through receptor activation and subsequent kinase signaling, modulates the expression of key genes like EDN1, thereby influencing physiological and pathophysiological processes in target tissues.

Data Summary: Molecular Mechanisms of this compound

Mechanism Receptor/Pathway Key Findings Inferred Role of 8-iso PGF2α Ethanolamide
Receptor Binding Prostanoid TP ReceptorThe parent compound, 8-iso-PGF2α, is a weak agonist, causing smooth muscle contraction caymanchem.comnih.gov.May have weak interactions, but primary effects are likely mediated elsewhere.
Novel Prostamide ReceptorsProstamides like PGF2α ethanolamide and bimatoprost act via distinct receptors, confirmed by selective antagonists nih.govnih.gov.Likely the primary receptor system for mediating its biological effects.
Intracellular Signaling Calcium HomeostasisThe parent compound, 8-iso-PGF2α, increases intracellular calcium concentration.Expected to modulate intracellular calcium levels following receptor engagement.
Protein Kinase ActivationRelated compounds (PGF2α) activate the MAPK/ERK pathway via GPCRs nih.gov.Likely activates the MAPK/ERK signaling cascade to regulate cellular functions.
Gene Regulation Endothelin-1 (ET-1) mRNAThe parent compound, 8-iso-PGF2α, stimulates ET-1 mRNA and protein expression.Plausibly modulates the expression of ET-1 and other genes as a downstream consequence of its signaling activity.

Analytical Methodologies for Quantitative and Qualitative Research on 8 Iso Prostaglandin F2α Ethanolamide

Chromatographic Techniques for Separation and Identification

Chromatographic methods coupled with mass spectrometry are the gold standard for the definitive identification and quantification of 8-iso Prostaglandin (B15479496) F2α Ethanolamide. These techniques offer high specificity by separating the analyte from interfering substances and provide structural information for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for High-Resolution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when used in tandem (MS/MS), represents a powerful platform for the analysis of isoprostanes. However, the direct analysis of 8-iso Prostaglandin F2α Ethanolamide by GC-MS is not feasible due to its low volatility and high polarity. Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization. This process involves converting the polar functional groups (hydroxyl and amide) into more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) or pentafluorobenzyl (PFB) esters.

The derivatization procedure adds complexity and potential for variability but is essential for enabling the compound to traverse the GC column. Once derivatized, the analyte can be separated based on its boiling point and interaction with the column's stationary phase. High-resolution GC columns provide excellent separation efficiency. Following separation, the compound is ionized, typically via electron ionization (EI), and the resulting fragments are analyzed by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances specificity by selecting a specific parent ion and monitoring its characteristic fragment ions, a process known as selected reaction monitoring (SRM), which significantly reduces background noise and improves detection limits. While highly specific, the multi-step sample preparation, including derivatization, makes GC-MS/MS more labor-intensive than liquid chromatography-based methods for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) for Rapid and Sensitive Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant technique for the quantification of this compound from biological samples. This preference is due to its high sensitivity, specificity, and the ability to analyze the compound in its native form without the need for chemical derivatization. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particles, offer even faster analysis times and improved resolution compared to conventional HPLC.

In a typical LC-MS/MS workflow, the analyte is first separated from other sample components on a reversed-phase column, such as a C18 column. caymanchem.com The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with an acidic modifier such as formic acid to improve ionization efficiency. caymanchem.com For this compound, detection is often performed in negative ionization mode using an electrospray ionization (ESI) source. caymanchem.com

The quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. caymanchem.com This involves monitoring a specific precursor-to-product ion transition, which provides a high degree of selectivity and sensitivity for the target analyte. For instance, in a study analyzing metabolites in Rhododendron simsii petals, this compound was quantified using an LC-ESI-QTRAP-MS/MS system, demonstrating the method's utility in complex biological extracts. caymanchem.com

Strategies for Chromatographic Separation of this compound from Isomers

A significant analytical challenge in the study of F2-isoprostanes and their derivatives is the existence of numerous stereoisomers. This compound has multiple chiral centers, leading to a large family of related isomers. Co-elution of these isomers can lead to inaccurate quantification if the analytical method cannot resolve them.

Standard reversed-phase LC columns (like C18) are generally insufficient to separate these stereoisomers. The separation of enantiomers and diastereomers requires the use of chiral chromatography. Chiral Liquid Chromatography (chiral LC) utilizes a chiral stationary phase (CSP) that can differentially interact with the various stereoisomers, leading to their separation. caymanchem.com While specific applications of chiral LC for this compound are not widely documented, the principles established for its parent compound, 8-iso PGF2α, are directly applicable. caymanchem.com Achieving baseline separation of all possible isomers is a complex task that may require optimization of the chiral column, mobile phase composition, and temperature. The combination of chiral LC with mass spectrometry provides the ultimate specificity for isomer-resolved quantification.

Immunological Assay Techniques (e.g., ELISA) and their Specificity Considerations

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common alternative to mass spectrometry for quantifying isoprostanes due to their high throughput, lower cost, and high sensitivity. nih.gov These are competitive assays where the analyte in the sample competes with a labeled standard (e.g., an enzyme conjugate) for a limited number of binding sites on a specific antibody. caymanchem.com

The critical consideration for any immunoassay is the specificity of the antibody, which is defined by its cross-reactivity with related molecules. Several commercial ELISA kits are available for the measurement of 8-isoprostane. caymanchem.comcaymanchem.com An important finding is that the antibody used in the Cayman Chemical 8-Isoprostane ELISA Kit exhibits 100% cross-reactivity with this compound. caymanchem.comcaymanchem.com This indicates that the assay can detect the ethanolamide derivative equally as well as the parent 8-iso PGF2α. However, this also means the assay cannot distinguish between the two compounds. Therefore, results from this ELISA reflect the combined concentration of 8-iso PGF2α and its ethanolamide, among other cross-reacting species.

Conversely, a different commercial kit for Prostaglandin F2α (PGF2α) demonstrates a 244.1% cross-reactivity with Prostaglandin F2α Ethanolamide, suggesting the antibody in that assay binds the ethanolamide derivative more strongly than PGF2α itself. caymanchem.com This highlights that the addition of the ethanolamide group can significantly alter antibody recognition. These cross-reactivity profiles must be carefully considered when interpreting ELISA data, as they can lead to an overestimation of the target analyte if significant amounts of cross-reacting compounds are present. nih.gov

Table 1: Cross-Reactivity Data for Selected Immunoassays

Assay Name Target Analyte Cross-Reactivity with 8-iso PGF2α Ethanolamide Other Major Cross-Reactants Reference
8-Isoprostane ELISA Kit 8-iso-PGF2α 100% 8-iso-PGF2α (100%), 8-iso-PGF3α (20.6%), 2,3-dinor-8-iso-PGF2α (4.00%) caymanchem.comcaymanchem.com
Prostaglandin F2α ELISA Kit PGF2α 244.1% PGF2α (100%), PGF1α (61%), PGF3α (21%) caymanchem.com

Sample Preparation and Derivatization Strategies for Diverse Biological Matrices (e.g., Plasma, Urine, Tissue, Bronchoalveolar Lavage Fluid)

The preparation of biological samples is a critical step that dictates the accuracy and reliability of the subsequent analysis of this compound. The choice of procedure depends on the complexity of the biological matrix.

Plasma/Serum: Samples should be collected in tubes containing anticoagulants like EDTA or heparin. nih.gov To prevent the artificial, ex vivo generation of isoprostanes through lipid peroxidation, it is crucial to add an antioxidant such as butylated hydroxytoluene (BHT) immediately after collection and to store samples at -80°C. caymanchem.comnih.gov A significant portion of isoprostanes in plasma is esterified within lipids. nih.gov To measure the total amount (free + esterified), an alkaline hydrolysis step (e.g., with potassium hydroxide) is required to cleave the ester bonds and release the free analyte prior to extraction. caymanchem.comnih.gov

Urine: Urine samples are often acidified (e.g., to pH 3) before extraction to ensure the analyte is in a protonated state, which improves its retention on solid-phase extraction cartridges. cellbiolabs.com Due to the high salt content and variability of urine, a purification step is essential for reliable analysis, especially for immunoassays and GC-MS. nih.gov

Tissue: For tissue samples, the first step is homogenization in a buffer, often containing antioxidants and EDTA, to release the cellular contents. caymanchem.com Similar to plasma, measuring total this compound requires a hydrolysis step to liberate the compound from cell membrane phospholipids. caymanchem.com

Bronchoalveolar Lavage (BAL) Fluid: This fluid can sometimes be analyzed directly, but purification may be necessary depending on the analyte concentration and sample complexity. caymanchem.comnih.gov

Solid-Phase Extraction (SPE) is the most common technique for purifying and concentrating this compound from these matrices. It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of solvent. This cleanup is vital to remove salts, proteins, and other contaminants that can interfere with both chromatographic and immunological analyses. nih.gov

Stable Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Reliability

Stable Isotope Dilution (SID) coupled with mass spectrometry is considered the definitive reference method for the accurate quantification of endogenous compounds. This technique relies on the use of a stable isotope-labeled internal standard, which is an analogue of the target analyte (this compound) that has been chemically synthesized to contain heavy isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C)). A common variant for prostaglandins (B1171923) is a deuterated standard containing four extra deuterium atoms (a d4-standard).

A known amount of this heavy standard is added to the sample at the very beginning of the sample preparation process. Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it behaves in the exact same way during all subsequent steps, including extraction, purification, derivatization, and chromatographic separation. Any loss of analyte during sample workup will be accompanied by an identical proportional loss of the internal standard.

During mass spectrometry analysis, the instrument can distinguish between the endogenous (light) analyte and the heavy internal standard based on their mass difference. Quantification is based on the ratio of the signal from the endogenous analyte to the signal from the known amount of the added internal standard. This ratiometric measurement corrects for any sample loss and for matrix effects (signal suppression or enhancement) during ionization, thereby providing highly accurate and precise quantification. nih.gov The use of stable isotope standards is a key advantage of mass spectrometry over immunoassays, as such standards would interfere with the antibody-antigen binding in an ELISA. nih.gov

Interactions with the Endocannabinoid System and Other Lipid Signaling Networks

Cross-talk with Anandamide (B1667382) (AEA) and Other Endocannabinoids in Biosynthesis and Metabolism

The primary link between 8-iso Prostaglandin (B15479496) F2α Ethanolamide and the endocannabinoid system is established through its precursor, N-arachidonoylethanolamine, more commonly known as anandamide (AEA). researchgate.net AEA, a key endocannabinoid, is not only a signaling molecule in its own right but also serves as a substrate for various metabolic enzymes that lead to the formation of other bioactive lipids. researchgate.netnih.gov

The biosynthesis of prostaglandin ethanolamides (PG-EAs), a class to which 8-iso Prostaglandin F2α Ethanolamide belongs, is a prime example of this metabolic cross-talk. nih.gov Under certain conditions, AEA can be oxygenated by cyclooxygenase-2 (COX-2) to produce prostaglandin H2 ethanolamide (PGH2-EA), which is then further metabolized by specific synthases into various PG-EAs, including Prostaglandin F2α Ethanolamide. glpbio.comlipidmaps.org However, the formation of the 8-iso isomer is distinct. The accumulation of AEA can also result in isoprostane-type peroxidative decomposition, a non-enzymatic process driven by free radicals. caymanchem.comglpbio.com this compound is a product of this non-enzymatic pathway, and its presence can be used to distinguish these decomposition products from the enzymatically generated "prostamides" like PGF2α Ethanolamide. caymanchem.comglpbio.com

This metabolic relationship is significant because it means that physiological or pathological states that alter AEA levels can directly impact the production of these prostaglandin derivatives. For instance, inhibiting the primary catabolic enzyme for AEA, Fatty Acid Amide Hydrolase (FAAH), leads to elevated AEA levels. nih.gov This not only enhances endocannabinoid signaling but also increases the substrate pool available for both enzymatic (COX-2) and non-enzymatic oxidation, thereby potentially increasing the production of both PGF2α Ethanolamide and 8-iso PGF2α Ethanolamide. caymanchem.comnih.gov

Precursor MoleculeMetabolic PathwayKey Enzyme/ProcessResulting CompoundCitation
Anandamide (AEA)Enzymatic OxidationCyclooxygenase-2 (COX-2)Prostaglandin F2α Ethanolamide glpbio.comlipidmaps.org
Anandamide (AEA)Non-enzymatic PeroxidationFree Radical AttackThis compound caymanchem.comglpbio.com

COX-2 Dependent and Independent Pathways for Ethanolamide Formation and Signaling

The generation of F2-series prostaglandin ethanolamides from anandamide occurs via two distinct routes: a COX-2 dependent enzymatic pathway and a COX-2 independent non-enzymatic pathway.

The COX-2 dependent pathway involves the direct metabolism of AEA by the cyclooxygenase-2 enzyme. lipidmaps.org This pathway is analogous to the conversion of arachidonic acid into classical prostaglandins (B1171923). The sequential action of COX-2 and specific prostaglandin synthases on AEA yields prostaglandin ethanolamides (PG-EAs), also known as prostamides. researchgate.netlipidmaps.org This enzymatic process is stereospecific and leads to the formation of compounds like PGF2α Ethanolamide. This pathway is a key intersection between the endocannabinoid and inflammatory signaling systems, as COX-2 is an inducible enzyme often upregulated during inflammation. nih.govnih.gov

Conversely, the COX-2 independent pathway is a non-enzymatic process driven by free radical-catalyzed peroxidation of AEA. caymanchem.comglpbio.com This chemical lipid peroxidation is not stereospecific, leading to the formation of a variety of isomers, including the F2-isoprostane ethanolamides. nih.gov this compound is a prominent product of this pathway. caymanchem.com Its formation is considered a marker of oxidative stress because it reflects the extent of free radical-induced damage to lipids. nih.govnih.gov While COX enzymes can produce a small amount of 8-iso-PGF2α from arachidonic acid, the vast majority of its formation, particularly in humans, is attributed to chemical lipid peroxidation. nih.govnih.gov Therefore, the presence of 8-iso PGF2α Ethanolamide serves as an indicator of oxidative conditions that lead to the non-enzymatic breakdown of its parent compound, anandamide.

Pathway TypeKey FeaturePrimary Product from AEAAssociated ConditionCitation
COX-2 Dependent Enzymatic, StereospecificProstaglandin F2α EthanolamideInflammation researchgate.netlipidmaps.org
COX-2 Independent Non-enzymatic, Free Radical-CatalyzedThis compoundOxidative Stress caymanchem.comnih.gov

Broader Context within the Endocannabinoidome and Lipid Signaling Cascade

The interaction between anandamide and the pathways leading to this compound places this compound within the broader concept of the "endocannabinoidome." This expanded view of the endocannabinoid system includes a wide array of related lipid signaling molecules, their receptors, and their metabolic enzymes. metagenicsinstitute.com The endocannabinoidome encompasses not just AEA and 2-arachidonoylglycerol (2-AG), but also other N-acylethanolamines, 2-acylglycerols, and their metabolic products, including the prostaglandin ethanolamides. nih.gov

The conversion of AEA into PG-EAs and their iso-forms represents a critical node in the larger lipid signaling cascade. nih.gov It demonstrates that the biological effects of modulating endocannabinoid levels are not limited to cannabinoid receptor activation. By inhibiting FAAH, for example, the resulting increase in AEA can be shunted down the COX-2 pathway, leading to increased production of prostamides which have their own distinct biological activities, such as contributing to pain perception. nih.gov This interplay provides a rationale for therapeutic strategies that might involve the combined inhibition of FAAH and COX-2 to manage inflammatory pain. nih.gov

Furthermore, this cross-talk highlights the interconnectedness of various signaling systems. The endocannabinoid, prostaglandin, and isoprostane pathways are inextricably linked, with the metabolic fate of one lipid precursor (AEA or arachidonic acid) influencing the activity of the others. nih.gov This complex network allows for nuanced regulation of physiological processes like inflammation, pain, and vascular tone. The formation of this compound from AEA is a clear example of how conditions of high oxidative stress can directly impact the endocannabinoid system, diverting a key signaling molecule into a marker of cellular damage.

Future Directions and Emerging Research Avenues for 8 Iso Prostaglandin F2α Ethanolamide

Development of Novel Analytical Approaches for Enhanced Specificity and Throughput

The accurate quantification of 8-iso Prostaglandin (B15479496) F2α Ethanolamide in biological matrices is fundamental to understanding its role in health and disease. Current methodologies, largely adapted from the analysis of its parent compound, 8-iso-PGF2α, face challenges in both specificity and throughput. Future research must prioritize the development of more sophisticated analytical techniques.

A primary challenge is the need for high specificity. 8-iso Prostaglandin F2α Ethanolamide is one of many potential isomers formed during the peroxidation of anandamide (B1667382). Furthermore, it must be distinguished from PGF2α ethanolamide, the "prostamide" congener formed through enzymatic pathways involving cyclooxygenase-2 (COX-2). caymanchem.comglpbio.com Future analytical methods, likely leveraging advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS), must achieve complete chromatographic separation of these various isomers to ensure accurate quantification. nih.gov

Concurrently, there is a pressing need for higher throughput. To facilitate large-scale clinical and epidemiological studies, analytical cycle times must be significantly reduced. Recent advancements in the analysis of 8-iso-PGF2α have demonstrated the feasibility of automated, high-throughput methods using 96-well plate platforms and ultra-high-performance liquid chromatography (UHPLC), reducing cycle times to as little as 11 minutes per sample. nih.govresearchgate.net Adapting these robust, automated solid-phase extraction and UHPLC-MS/MS methods for this compound is a critical next step.

Table 1: Evolution of Analytical Approaches for this compound

Feature Current Approaches (Adapted from 8-iso-PGF2α) Future/Emerging Approaches
Primary Technology LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) Automated UHPLC-MS/MS
Specificity Potential for isomeric interference; may not distinguish from enzymatic congeners High-resolution chromatographic separation of all isomers and congeners
Throughput Often manual, with long run times (e.g., >20-30 minutes) nih.gov Automated, rapid cycle times (<15 minutes) nih.govresearchgate.net
Platform Single-sample processing 96-well or 384-well plate-based automation
Application Scope Small-scale mechanistic studies Large-scale population studies, clinical trials

Elucidating Undiscovered Receptor Interactions and Downstream Signaling Pathways

The biological effects of this compound are contingent upon its interaction with cellular receptors and the subsequent activation of downstream signaling cascades. To date, no specific receptor has been definitively identified, rendering it an "orphan ligand". nih.govresearchgate.net A major future research direction is the systematic de-orphanization of this compound.

Investigations are likely to proceed along two main hypotheses:

Interaction with known prostanoid receptors: The "isoprostane" core of the molecule suggests a potential affinity for prostanoid receptors. For example, its parent compound, 8-iso-PGF2α, is known to interact with the thromboxane (B8750289) A2/prostaglandin H2 (TP) receptor, acting as an agonist in vascular smooth muscle but as an antagonist in platelets. nih.govcaymanchem.com Future studies must test whether this compound exhibits similar complex, tissue-specific activity at the TP receptor or other prostanoid receptors.

Interaction with cannabinoid or related receptors: The "ethanolamide" tail, derived from anandamide, raises the possibility of interaction with cannabinoid receptors (CB1, CB2) or other components of the endocannabinoid system.

Beyond receptor identification, elucidating the downstream signaling pathways is crucial. Research on related isoprostanes has revealed complex and differential signaling. For instance, PGF2α and the isoprostane 8,12-iso-iPF2alpha-III can both induce cardiomyocyte hypertrophy, but through distinct pathways; both activate JNK1, but PGF2α preferentially uses the Erk2 pathway while the isoprostane relies on the PI3K-p70S6K pathway. nih.gov It is plausible that this compound activates a similarly unique signaling signature that must be mapped out using targeted kinase assays and phosphoproteomics.

Table 2: Potential Receptor Targets and Signaling Pathways for Investigation

Potential Receptor Target Rationale Key Downstream Pathways to Investigate
Thromboxane (TP) Receptor Structural similarity of the isoprostane core to TP receptor agonists/antagonists. nih.gov Gq/11 (Phospholipase C, IP3, Ca2+ mobilization), G12/13 (Rho/ROCK)
Cannabinoid (CB1/CB2) Receptors Structural similarity of the ethanolamide tail to anandamide. Gi/o (Adenylyl cyclase inhibition, MAP kinase activation)
FP Prostaglandin Receptor Activated by other F-series isoprostanes like 15-F2c-IsoP. nih.gov Phospholipase C, Erk2, PI3K/Akt/p70S6K, JNK/c-Jun nih.gov
Novel/Orphan GPCRs The unique structure may interact with a yet-unidentified receptor. Broad screening of signaling pathways (e.g., cAMP, Ca2+, MAPKs)

Advanced Mechanistic Studies in Complex Multi-Omics Biological Systems

To fully comprehend the biological impact of this compound, research must move beyond single-pathway analyses and embrace a systems biology approach. nih.gov The integration of multiple "omics" technologies will be essential to build predictive models of its function within a complex biological system. mdpi.com This approach is particularly relevant given that the compound sits (B43327) at the intersection of lipid metabolism, oxidative stress, and inflammation.

Future studies should integrate the following data layers:

Lipidomics: To precisely quantify the flux through the anandamide peroxidation pathway relative to enzymatic routes, and to identify further metabolites of this compound.

Transcriptomics (RNA-seq): To identify global changes in gene expression in response to the compound, revealing its impact on transcriptional networks related to inflammation (e.g., NF-κB pathway), oxidative stress response (e.g., Nrf2 pathway), and cell fate. researchgate.net

Proteomics and Phosphoproteomics: To identify protein binding partners and map the specific signaling cascades and kinase networks it activates or inhibits.

Metabolomics: To understand the broader consequences of its signaling on cellular metabolism.

By integrating these datasets, researchers can construct comprehensive models to predict how the formation of this compound perturbs cellular homeostasis, offering a holistic view that is unattainable with traditional methods. mdpi.com

Exploration of its Roles in Newly Identified Preclinical Disease Models

While research on this compound itself is nascent, extensive work on its parent compound, 8-iso-PGF2α, has implicated it in a wide array of pathologies. This body of work provides a clear roadmap for future preclinical investigation into the ethanolamide derivative. Given that this compound is derived from anandamide, a key player in the endocannabinoid system, its role may be particularly relevant in diseases with a neuro-inflammatory or metabolic component.

Future research should prioritize exploring its role in the following preclinical models where 8-iso-PGF2α is already a known factor:

Neurodegenerative and Neuro-inflammatory Diseases: Models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis, where both oxidative stress and endocannabinoid dysregulation are implicated. Studies in microglial cell cultures have already shown 8-iso-PGF2α production in response to inflammatory stimuli. researchgate.net

Metabolic and Cardiovascular Diseases: Models of atherosclerosis, diabetic retinopathy, preeclampsia, and non-alcoholic fatty liver disease/cirrhosis. nih.govmdpi.comnih.govnih.gov The parent compound is known to increase portal pressure in cirrhotic rats and is elevated in patients with coronary artery disease and preeclampsia. nih.govnih.govnih.gov

Pulmonary Diseases: Models of community-acquired pneumonia, COPD, and acute lung injury, where 8-iso-PGF2α levels correlate with disease severity and prognosis. frontiersin.orgmdpi.com

Oncology: Models of prostate and lung cancer, where 8-iso-PGF2α has been explored as a potential biomarker of cancer-related oxidative stress. mdpi.comnih.gov

Investigating the formation and function of this compound in these established models will be critical to determining if it is merely a bystander product of lipid peroxidation or an active mediator of pathophysiology in its own right.

Q & A

Q. How is 8-iso-PGF2α Ethanolamide synthesized, and how can its non-enzymatic decomposition products be distinguished from enzymatic prostamides?

  • Methodological Answer : 8-iso-PGF2α Ethanolamide is formed via two pathways: (1) enzymatic conversion of anandamide (AEA) by cyclooxygenase-2 (COX-2) and prostaglandin H2 (PGH2) isomerases, and (2) non-enzymatic lipid peroxidation of arachidonic acid. To distinguish these pathways, use chromatographic standards (e.g., Cayman Chemical’s 8-iso-PGF2α Ethanolamide) and analytical techniques like LC-MS/MS to separate isomers. Enzymatic prostamides (e.g., PGF2α Ethanolamide) are differentiated by their distinct retention times and fragmentation patterns compared to non-enzymatic isoprostanes .

Q. What analytical methods are recommended for quantifying 8-iso-PGF2α Ethanolamide in biological samples?

  • Methodological Answer :
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high specificity with a detection limit of ~53 pg/mL. Use isocratic elution (e.g., C18 column) to separate 8-iso-PGF2α from co-eluting isomers in under 9 minutes .
  • Enzyme Immunoassay (ELISA) : A cost-effective alternative but with limitations, including cross-reactivity with structurally similar F2-isoprostanes and a narrower dynamic range. Validate with spiked recovery experiments to ensure accuracy .

Q. What is the role of 8-iso-PGF2α Ethanolamide as an oxidative stress biomarker, and how is its validity assessed in clinical studies?

  • Methodological Answer : 8-iso-PGF2α Ethanolamide is a lipid peroxidation product used to quantify oxidative stress. Validate its measurement by:
  • Correlating levels with other biomarkers (e.g., 8-OHdG for DNA oxidation).
  • Ensuring pre-analytical stability (e.g., adding antioxidants like butylated hydroxytoluene during sample collection).
  • Confirming enzymatic vs. non-enzymatic origin using the 8-iso-PGF2α/PGF2α ratio (ratios >1 indicate chemical lipid peroxidation) .

Advanced Research Questions

Q. How can contradictory data on enzymatic vs. non-enzymatic 8-iso-PGF2α Ethanolamide formation be resolved in experimental models?

  • Methodological Answer : Use genetic or pharmacological inhibition of COX-2 in FAAH (fatty acid amide hydrolase)-deficient mice to isolate enzymatic pathways. For example, infuse anandamide into FAAH-KO mice and quantify prostamide F2α via HPLC-MS/MS. Compare results with wild-type models to confirm enzymatic contributions .

Q. What experimental design considerations are critical for optimizing LC-MS/MS parameters for 8-iso-PGF2α Ethanolamide quantification?

  • Methodological Answer :
  • Ionization : Electrospray ionization (ESI) in negative mode enhances sensitivity for prostaglandins.
  • Collision Energy : Optimize to maximize fragmentation of the m/z 353 → 193 transition.
  • Internal Standards : Use deuterated analogs (e.g., 8-iso-PGF2α-d4) to correct for matrix effects .

Q. How do pre-analytical variables (e.g., sample storage, pH) impact 8-iso-PGF2α Ethanolamide stability in urine and plasma?

  • Methodological Answer :
  • Urine : Acidify to pH 3–4 with HCl to prevent auto-oxidation. Store at -80°C for long-term stability.
  • Plasma : Add EDTA and antioxidants (e.g., indomethacin) to inhibit ex vivo prostaglandin synthesis. Centrifuge within 30 minutes of collection to separate esterified and free forms .

Q. What is the significance of the 8-iso-PGF2α/PGF2α ratio in distinguishing oxidative stress from inflammatory pathways?

  • Methodological Answer : A ratio near 1 indicates chemical lipid peroxidation (oxidative stress), while ratios <0.3 suggest enzymatic synthesis via COX-2 (inflammation). Apply this ratio in human studies to dissect disease mechanisms (e.g., in diabetes or COPD) using validated LC-MS/MS workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.